molecular formula C14H20N2O B3131049 N-cyclohexyl-2-(methylamino)benzamide CAS No. 348612-65-7

N-cyclohexyl-2-(methylamino)benzamide

Cat. No. B3131049
CAS RN: 348612-65-7
M. Wt: 232.32 g/mol
InChI Key: GCAHJISFCQBDSB-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(methylamino)benzamide is a synthetic compound that has gained significant attention in the scientific community due to its unique physical and chemical properties. It has a molecular formula of C14H20N2O and a molecular weight of 232.32 g/mol .


Synthesis Analysis

The synthesis of benzamides, including this compound, can be performed through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide core with a cyclohexyl group and a methylamino group attached . The exact structure can be determined using techniques such as IR spectroscopy, 1H NMR, and 13C NMR .


Physical And Chemical Properties Analysis

This compound is known for its unique physical and chemical properties, which have made it a subject of interest in various fields of research and industry. The exact physical and chemical properties can be determined using various analytical techniques .

Scientific Research Applications

Antioxidant Activity

“N-cyclohexyl-2-(methylamino)benzamide” and other benzamide compounds have been found to exhibit significant antioxidant activity . They have been shown to have effective total antioxidant, free radical scavenging, and metal chelating activity . This makes them potentially useful in combating oxidative stress-related diseases.

Antibacterial Activity

Benzamides, including “this compound”, have demonstrated antibacterial activity . They have been tested for their in vitro growth inhibitory activity against different bacteria . This suggests potential applications in the development of new antibacterial drugs.

Proteomics Research

“this compound” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the study of protein interactions, identification, and structure.

Medical Applications

Benzamides have been widely used in medical, industrial, biological, and potential drug industries . They have been used in the treatment of various conditions such as juvenile hyperactivity, cancer, and hypercholesterolemia .

Industrial Applications

Amide compounds, including benzamides, are broadly used in industrial sectors such as plastic, rubber industry, paper industry, and agriculture . They are widespread structural compounds that are found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs .

Drug Discovery

Recently, amide compounds have been used in drug discovery . The American Chemical Society’s Green Chemistry Institute Pharmaceutical Round Table has identified that amide formation avoiding poor atom economy reagents is a priority area of research in the pharmaceutical industry .

properties

IUPAC Name

N-cyclohexyl-2-(methylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-15-13-10-6-5-9-12(13)14(17)16-11-7-3-2-4-8-11/h5-6,9-11,15H,2-4,7-8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCAHJISFCQBDSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1C(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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